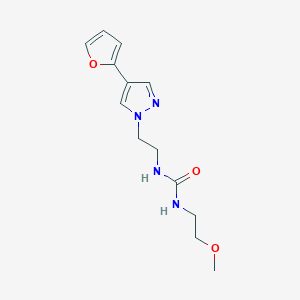

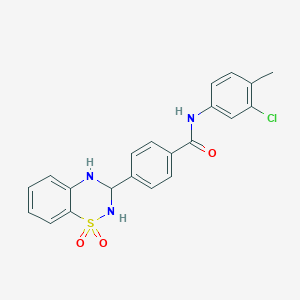

![molecular formula C18H24N2O3 B2746242 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide CAS No. 921525-08-8](/img/structure/B2746242.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

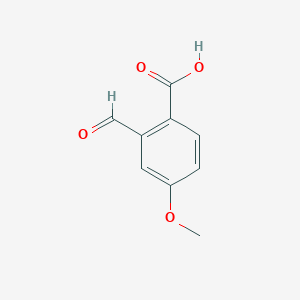

The molecular structure of this compound is characterized by an oxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen atom . This ring is substituted with various groups, including an allyl group, two methyl groups, and an isobutyramide group.Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

A study discusses the enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists, highlighting the use of lipase-catalyzed transesterification for creating chiral compounds related to tetrahydrobenzo[b][1,4]oxazepines (Matsubara et al., 2000). This technique is critical for producing enantiomerically pure substances, vital for drug discovery and development.

Material Science and Polymer Applications

Research on benzoxazine monomers containing allyl groups, including derivatives related to tetrahydrobenzo[b][1,4]oxazepines, has demonstrated their utility in creating high-performance thermosets (Agag & Takeichi, 2003). These materials exhibit excellent thermomechanical properties, such as higher glass transition temperatures, which are advantageous for engineering applications requiring materials with superior heat resistance.

Novel Chemical Syntheses and Methodologies

Innovative synthetic approaches have been developed for constructing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, a novel one-pot multicomponent reaction involving 2-aminophenols and isocyanides has been employed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010). This method highlights the compound's role in facilitating the development of efficient and versatile synthetic routes.

Anticancer and Antimicrobial Activity

Derivatives of dibenzo[b,f]azepine have been explored for their anticancer and antimicrobial activities. Novel dibenzo[b,f]azepine tethered isoxazoline derivatives have shown promising anti-cancer activity, providing insights into the structural and functional features of new molecules with potential therapeutic applications (Sadashiva et al., 2012). This research underscores the potential of tetrahydrobenzo[b][1,4]oxazepine derivatives in the development of new anticancer agents.

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-6-9-20-14-8-7-13(19-16(21)12(2)3)10-15(14)23-11-18(4,5)17(20)22/h6-8,10,12H,1,9,11H2,2-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFXHSDHZCTHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

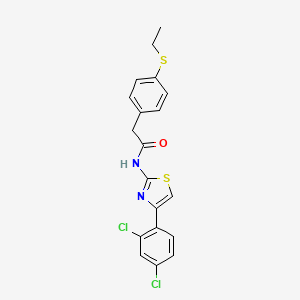

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)

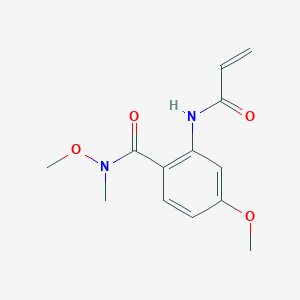

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)

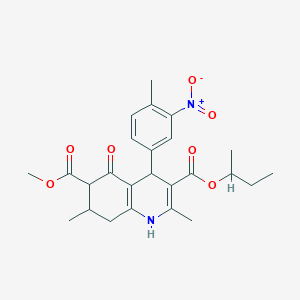

![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)

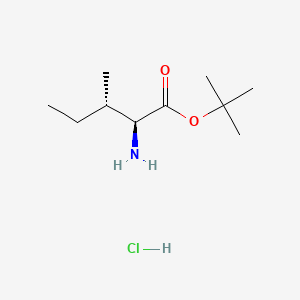

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)